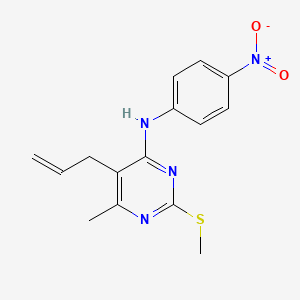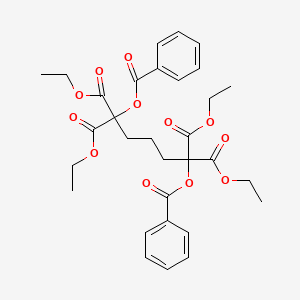
5-allyl-6-methyl-2-(methylthio)-N-(4-nitrophenyl)-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-allyl-6-methyl-2-(methylthio)-N-(4-nitrophenyl)-4-pyrimidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AMMP and is a pyrimidine derivative.
Mécanisme D'action
The mechanism of action of 5-allyl-6-methyl-2-(methylthio)-N-(4-nitrophenyl)-4-pyrimidinamine involves the inhibition of various enzymes and signaling pathways. The compound binds to the active site of the enzyme and prevents its activity. This leads to the disruption of cellular processes and ultimately results in cell death.
Biochemical and Physiological Effects:
5-allyl-6-methyl-2-(methylthio)-N-(4-nitrophenyl)-4-pyrimidinamine has been shown to exhibit several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to inhibit the growth of bacterial and viral pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-allyl-6-methyl-2-(methylthio)-N-(4-nitrophenyl)-4-pyrimidinamine in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying enzyme function and signaling pathways. However, one of the limitations of using this compound is its potential toxicity to cells and organisms. Therefore, careful consideration must be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 5-allyl-6-methyl-2-(methylthio)-N-(4-nitrophenyl)-4-pyrimidinamine. One direction is to explore its potential applications in the treatment of various diseases such as cancer and bacterial infections. Another direction is to study its mechanism of action in more detail to gain a better understanding of its inhibitory activity. Additionally, the development of more potent and selective analogs of this compound could lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-allyl-6-methyl-2-(methylthio)-N-(4-nitrophenyl)-4-pyrimidinamine involves the reaction of 4-nitroaniline, allyl bromide, and 2-methylthio-6-methylpyrimidine-4,5-diamine in a solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is obtained after purification.
Applications De Recherche Scientifique
5-allyl-6-methyl-2-(methylthio)-N-(4-nitrophenyl)-4-pyrimidinamine has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent inhibitory activity against several enzymes, including but not limited to, tyrosine kinases, protein kinases, and DNA topoisomerases. It has also been shown to possess antiproliferative activity against cancer cells.
Propriétés
IUPAC Name |
6-methyl-2-methylsulfanyl-N-(4-nitrophenyl)-5-prop-2-enylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-4-5-13-10(2)16-15(22-3)18-14(13)17-11-6-8-12(9-7-11)19(20)21/h4,6-9H,1,5H2,2-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQBFJBGLMZFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)NC2=CC=C(C=C2)[N+](=O)[O-])CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5028968.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B5028981.png)
![1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine](/img/structure/B5028999.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5029006.png)
![bis{3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanone](/img/structure/B5029020.png)
![2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5029041.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5029046.png)
![11-(2,6-dimethyl-4-morpholinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5029048.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5029059.png)
![N-(2-chlorophenyl)-2-(4-ethyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5029061.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5029067.png)
